molecular formula C10H11BrFNO B1522216 3-Bromo-5-fluoro-N-isopropylbenzamide CAS No. 1181538-97-5

3-Bromo-5-fluoro-N-isopropylbenzamide

Cat. No.: B1522216
CAS No.: 1181538-97-5
M. Wt: 260.1 g/mol
InChI Key: RFIKBWRPBXJMDY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-isopropylbenzamide (CAS: 1181538-97-5) is a halogenated benzamide derivative with a molecular formula of C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . The compound features a benzene ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, coupled with an isopropyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its high purity (98%) ensures reliability in synthetic applications .

Properties

IUPAC Name

3-bromo-5-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIKBWRPBXJMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-N-isopropylbenzamide typically involves the following steps:

  • Bromination: Starting with 5-fluorobenzamide, bromination is performed using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce the bromine atom at the 3-position.

  • Isopropyl Amination: The resulting 3-bromo-5-fluorobenzamide undergoes amination with isopropylamine (C3H7NH2) under conditions of elevated temperature and pressure to attach the isopropyl group to the nitrogen atom.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The fluorine atom can be reduced to form a fluorine hydride derivative.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Fluorine hydride derivatives.

  • Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-N-isopropylbenzamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-fluoro-N-isopropylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism depends on the context of its application and the specific biological or chemical environment.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Benzene) Amide Group Key Differences
3-Bromo-5-fluoro-N-isopropylbenzamide 1181538-97-5 C₁₀H₁₁BrFNO 260.1 3-Br, 5-F N-isopropyl Reference compound
4-Bromo-2-fluoro-N-isopropylbenzamide 877383-76-1 C₁₀H₁₁BrFNO 260.1 4-Br, 2-F N-isopropyl Altered halogen positions
3-Bromo-5-fluoro-N-propylbenzamide 1329280-50-3 C₁₀H₁₁BrFNO 260.1 3-Br, 5-F N-propyl Linear alkyl chain
3-Bromo-N-cyclopropyl-5-fluorobenzamide 1147712-88-6 C₁₀H₉BrFNO 258.1 3-Br, 5-F N-cyclopropyl Smaller, strained alkyl group
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide - C₁₄H₁₁BrFNO₂ 324.1 5-Br, 2-F N-(2-methoxyphenyl) Bulky aromatic substituent
2.2 Electronic and Steric Effects
  • Halogen Positioning: The target compound’s 3-Br, 5-F substitution creates a meta-directing electronic profile, influencing reactivity in electrophilic substitution reactions. In contrast, 4-Bromo-2-fluoro-N-isopropylbenzamide (4-Br, 2-F) may exhibit para/ortho-directing behavior due to altered halogen positions .
  • Amide Group Modifications: N-isopropyl (target) vs. N-cyclopropyl: The cyclopropyl group’s ring strain and compact size may enhance metabolic stability in drug design but reduce solubility compared to bulkier alkyl groups .
  • Aromatic vs.

Biological Activity

3-Bromo-5-fluoro-N-isopropylbenzamide is an organic compound with potential biological significance. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12BrFNO
  • Molecular Weight : 272.12 g/mol
  • IUPAC Name : this compound

The compound features a benzamide structure with bromine and fluorine substituents, which may influence its biological interactions and activity.

The biological activity of this compound is attributed to its interactions with various biomolecules, particularly enzymes involved in metabolic pathways.

Biochemical Pathways

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential toxicity in certain cellular contexts.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism, potentially affecting processes such as apoptosis and cell cycle progression.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against several pathogens. Its effectiveness can vary based on concentration and the specific microorganism involved.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. For example, it has shown promise in studies involving glioblastoma cells, where it inhibited cell proliferation at specific concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed its cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development as an anticancer agent .
    • Another study evaluated its antimicrobial activity against Mycobacterium tuberculosis, indicating effective inhibition at specific dosages .
  • In Vivo Studies :
    • Animal model studies demonstrated that administration of the compound led to observable changes in metabolic parameters and enzyme activity profiles, supporting its role as a metabolic modulator.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Enzyme InhibitionHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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